2'-Dihydro Boceprevir-d9, also known as Boceprevir Metabolite M28-d9 and M31-d9 (Mixture of Diastereomers), is a derivative of the antiviral drug Boceprevir. This compound is a synthetic organic molecule primarily used in research related to hepatitis C virus treatment and offers insights into metabolic pathways and drug interactions. Boceprevir itself is a protease inhibitor that targets the nonstructural protein 3 of the hepatitis C virus, effectively inhibiting viral replication.
2'-Dihydro Boceprevir-d9 is classified under synthetic organic compounds. It is categorized as a metabolite of Boceprevir, which was initially approved by the European Medicines Agency and the U.S. Food and Drug Administration in 2011 for treating chronic hepatitis C. The compound's CAS number is 1158083-48-7, and its molecular formula is C27H38D9N5O5, with a molecular weight of 530.75 g/mol .
The synthesis of 2'-Dihydro Boceprevir-d9 involves several key steps, often utilizing methodologies common in organic synthesis. The approach typically begins with the preparation of diastereomeric mixtures from precursor compounds. The synthetic route may include:
This multi-step synthesis allows for the isolation of specific diastereomers, which are crucial for studying their biological activity.
The molecular structure of 2'-Dihydro Boceprevir-d9 features a complex arrangement typical of protease inhibitors. The compound's structure includes:
The stereochemistry is critical, as different diastereomers can exhibit varying biological activities. Detailed structural data can be derived from spectroscopic methods such as NMR and mass spectrometry .
2'-Dihydro Boceprevir-d9 can participate in various chemical reactions typical for organic compounds, including:
Understanding these reactions aids in predicting how the compound might behave in biological systems or during drug metabolism .
The mechanism of action for 2'-Dihydro Boceprevir-d9 primarily involves its role as an inhibitor of the hepatitis C virus protease. By binding to the active site of the nonstructural protein 3, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.
This inhibition leads to a decrease in viral load, making it an effective component in combination therapies for chronic hepatitis C treatment . The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions that stabilize the inhibitor within the active site.
These properties are crucial for determining how 2'-Dihydro Boceprevir-d9 can be used in laboratory settings or therapeutic applications .
2'-Dihydro Boceprevir-d9 serves several important roles in scientific research:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3